5-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-methoxyphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1358645-02-9
Cat. No.: VC11875389
Molecular Formula: C24H19ClN4O3
Molecular Weight: 446.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358645-02-9 |
|---|---|
| Molecular Formula | C24H19ClN4O3 |
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | 5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C24H19ClN4O3/c1-15-20(26-23(32-15)16-6-5-7-17(25)12-16)14-28-10-11-29-21(24(28)30)13-19(27-29)18-8-3-4-9-22(18)31-2/h3-13H,14H2,1-2H3 |
| Standard InChI Key | GGVSELPQAOIEMH-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5OC)C3=O |
Introduction
Chemical Identity and Molecular Properties
The compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by fused pyrazole and pyrazine rings. Its molecular formula is C24H19ClN4O3, with a molecular weight of 446.9 g/mol . The IUPAC name reflects its substituents: a 3-chlorophenyl group on the oxazole ring, a methyl group at position 5 of the oxazole, and a 2-methoxyphenyl group on the pyrazolo-pyrazinone scaffold.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Number | 1358645-02-9 |
| Molecular Formula | C24H19ClN4O3 |
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | 5-[[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |
| SMILES Notation | COc1ccc(-c2cc3c(=O)n(Cc4nc(-c5ccc(Cl)cc5)oc4C)ccn3n2)cc1 |
The SMILES string highlights critical features: the methoxy group (COc1ccc...), chlorophenyl-oxazole moiety (nc(-c5ccc(Cl)cc5)oc4C), and pyrazolo-pyrazinone core (ccn3n2) .
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with the construction of the oxazole and pyrazine rings. A plausible route includes:
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Oxazole Formation: Condensation of 3-chlorobenzaldehyde with methyl isocyanoacetate to form the 5-methyloxazole intermediate.
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Pyrazolo-Pyrazinone Assembly: Cyclization of a hydrazine derivative with a diketone precursor, followed by functionalization at position 5 with the oxazole-methyl group .
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Coupling Reactions: Suzuki-Miyaura cross-coupling may introduce the 2-methoxyphenyl group to the pyrazine ring.
Exact reaction conditions (e.g., catalysts, solvents) are proprietary but align with methodologies for analogous heterocycles .
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): High-resolution MS shows a molecular ion peak at m/z 447.1 (M+H⁺), consistent with the molecular formula.
Structural and Electronic Features
Three-Dimensional Conformation
Computational modeling (e.g., density functional theory) predicts a planar pyrazolo-pyrazinone core with the oxazole and methoxyphenyl groups oriented orthogonally. This arrangement may facilitate π-π stacking interactions with biological targets .
Reactivity Profile
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Electrophilic Sites: The pyrazinone carbonyl (C=O) and oxazole nitrogen are potential sites for nucleophilic attack.
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Metabolic Hotspots: The methyl group on the oxazole and methoxy group on phenyl are susceptible to oxidative metabolism.
| Target | Therapeutic Area | Mechanism |
|---|---|---|
| CDK4/6 | Oncology | Cell cycle arrest |
| JAK2 | Autoimmune Diseases | Cytokine signaling inhibition |
| PI3K | Metabolic Disorders | Insulin sensitivity modulation |
Note: Specific data for this compound are pending empirical validation .
Structure-Activity Relationships (SAR)
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Oxazole Methyl Group: Enhances metabolic stability by shielding the oxazole ring from oxidation .
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Chlorophenyl Substituent: Increases lipophilicity, potentially improving blood-brain barrier penetration.
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Methoxyphenyl Group: Contributes to π-stacking with kinase ATP-binding pockets .
Research Gaps and Future Directions
While the compound’s structural features suggest therapeutic promise, critical gaps remain:
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In Vitro Profiling: No published data on enzymatic inhibition assays or cytotoxicity.
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Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) studies.
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In Vivo Efficacy: Animal model testing is required to validate hypothesized targets.
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